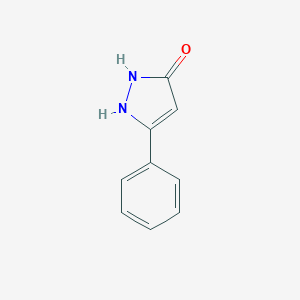

3-Phenyl-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHCQNBWOZXHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344154 | |

| Record name | 5-Phenyl-2H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27412-71-1 | |

| Record name | 5-Phenyl-2H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism of 3-Phenyl-1H-pyrazol-5-ol in Solution

Foreword: The Dynamic Nature of a Privileged Scaffold

The pyrazolone ring system is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and applications as dyes and photographic materials.[1] The compound 3-phenyl-1H-pyrazol-5-ol, a key structural motif and the core of the well-known drug Edaravone, is a prime example of this privileged scaffold.[2] However, its chemical behavior and biological interactions are not defined by a single static structure. Instead, it exists as a dynamic equilibrium of tautomers, a phenomenon of critical importance for researchers, scientists, and drug development professionals.[3] Understanding and controlling this tautomeric equilibrium is paramount for predicting molecular properties, designing effective synthetic routes, and elucidating mechanisms of action. This guide provides a comprehensive exploration of the tautomerism of this compound in solution, grounded in experimental evidence and theoretical insights.

The Tautomeric Landscape of this compound

Prototropic tautomerism in pyrazolones allows for the migration of a proton, resulting in at least three distinct, interconvertible isomers.[1][4] For this compound, these are commonly referred to as the CH, OH, and NH forms. Each tautomer possesses a unique electronic distribution and geometry, which dictates its reactivity, polarity, and spectroscopic signature.

-

The CH-form (Ketone): 3-phenyl-1,2-dihydro-3H-pyrazol-5-one. This form is characterized by a methylene group (CH2) at the C4 position of the pyrazolone ring.

-

The OH-form (Enol): this compound. This aromatic tautomer features a hydroxyl group at the C5 position.

-

The NH-form (Amine/Imino): 5-phenyl-2,4-dihydro-3H-pyrazol-3-one. This form is characterized by an imine-like nitrogen within the ring and a proton on the second nitrogen atom.

The relative stability of these tautomers is not intrinsic but is profoundly influenced by their environment.

Caption: Tautomeric equilibrium of this compound.

Factors Governing Tautomeric Equilibrium in Solution

The delicate balance between the CH, OH, and NH tautomers can be shifted by several factors, making it possible to favor one form over the others.

The Decisive Role of the Solvent

Solvent polarity is a primary determinant of the predominant tautomeric form.[5] The interaction between the solute and solvent molecules can stabilize one tautomer more than the others.[5]

-

Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In nonpolar environments, the OH-form is often favored.[6][7] This is attributed to the formation of stable, hydrogen-bonded dimers.[6][7]

-

Polar Aprotic Solvents (e.g., DMSO-d₆): In polar aprotic solvents, which are strong hydrogen bond acceptors, the intermolecular hydrogen bonds of the OH-form dimers are disrupted.[6][7] While the OH-form may still be present as monomers, the equilibrium can shift towards the more polar NH and CH forms.[5]

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with all tautomers, further complicating the equilibrium. Generally, polar solvents tend to stabilize the more polar keto (CH) tautomer.[8]

Caption: Influence of solvent polarity on tautomeric equilibrium.

The Influence of pH

The pH of the solution can significantly impact the tautomeric equilibrium by favoring ionized species. At a pH higher than its pKa (around 7.0), this compound can be deprotonated to form an anion.[9] This anion is a resonance-stabilized species that can be considered a hybrid of the deprotonated forms of all three tautomers, which in turn affects the overall equilibrium of the neutral species.

Experimental Methodologies for Tautomerism Investigation

A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough understanding of pyrazolone tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomers in solution.[5][6] 1H, 13C, and 15N NMR each provide unique insights.

Protocol for 1H and 13C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube.

-

Rationale: The choice of solvent is critical as it directly influences the tautomeric equilibrium.

-

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Rationale: Higher field strengths provide better signal dispersion, which is crucial for resolving signals from different tautomers.

-

-

Spectral Analysis:

-

Identify characteristic signals for each tautomer. For instance, the CH-form will show a signal for the CH₂ group at the C4 position, while the OH-form will exhibit a signal for the vinylic proton at C4.[6]

-

Compare the observed chemical shifts with those of "fixed" derivatives (O-methylated and N-methylated analogues) to aid in assignment.[6]

-

Integrate the signals corresponding to each tautomer to determine their relative populations.

-

| Tautomer | Solvent | 1H Chemical Shift (ppm) of Pyrazole H-4 | 13C Chemical Shift (ppm) of Pyrazole C-4 | Reference |

| OH-form | CDCl₃ | 5.92 | 94.2 | [6] |

| OH-form | C₆D₆ | 5.76 | 94.6 | [6] |

| OH-form | CD₃OD | 5.82 | 94.8 | [6] |

| NH-form (fixed) | CDCl₃ | 5.59 | 98.1 | [6] |

UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, making it suitable for studying tautomeric equilibria.[4] Different tautomers, having distinct conjugated systems, will exhibit different absorption maxima (λmax).

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions (e.g., 1.0 x 10-5 M) of this compound in various solvents of differing polarities (e.g., cyclohexane, ethanol).[4]

-

Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis:

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution (using solvent models like PCM).[3][8] These calculations can also predict spectroscopic properties (NMR chemical shifts, UV-Vis spectra) to support experimental findings.[4][10]

Caption: Workflow for the analysis of tautomerism.

Concluding Remarks for the Field Scientist

The tautomerism of this compound is a complex interplay of structural and environmental factors. For researchers in drug development and materials science, a thorough understanding of this phenomenon is not merely academic but a practical necessity. The choice of solvent in a reaction or formulation, or the pH of a biological medium, can dictate which tautomer predominates, thereby influencing solubility, reactivity, and biological activity. The methodologies outlined in this guide provide a robust framework for investigating and ultimately controlling the tautomeric behavior of this important molecular scaffold. By leveraging a combination of high-resolution spectroscopy and computational modeling, scientists can gain a deeper understanding of the systems they work with, leading to more rational design and predictable outcomes in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 9. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

The Pivotal Role of Crystal Structure in the Efficacy of 3-Phenyl-1H-pyrazol-5-ol Derivatives: A Technical Guide

Introduction: Beyond the 2D Structure – The Solid-State Reality of Pyrazol-5-ols

In the landscape of modern drug discovery and development, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among these, 3-Phenyl-1H-pyrazol-5-ol and its derivatives are of particular interest due to their synthetic accessibility and potent biological profiles.[4][5] However, a simple two-dimensional representation of these molecules belies the complexity of their solid-state forms, which profoundly influences their physicochemical properties and, consequently, their therapeutic efficacy. This technical guide delves into the critical importance of the crystal structure of this compound derivatives, offering insights into their synthesis, solid-state characterization, and the intricate relationship between their three-dimensional architecture and biological function. As researchers and drug development professionals, understanding these principles is paramount for the rational design of more potent and selective therapeutic agents.[6]

Synthesis and Single Crystal Growth: The Foundation of Structural Elucidation

The journey to understanding the crystal structure of this compound derivatives begins with their synthesis. A common and efficient route involves the cyclocondensation reaction between a β-ketoester, such as ethyl benzoylacetate, and a hydrazine derivative, like phenylhydrazine.[7] One-pot multicomponent reactions have also been developed to enhance efficiency and yield.[8][9]

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

This protocol outlines a standard laboratory procedure for the synthesis of a representative this compound derivative.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid.

-

Slowly add phenylhydrazine (1 equivalent) to the solution while stirring. The addition is performed cautiously as the reaction can be exothermic.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure crystals of 3-methyl-1-phenyl-1H-pyrazol-5-ol.

Cultivating Perfection: The Art of Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

General Protocol for Single Crystal Growth:

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation. Solvents such as ethanol, methanol, or mixtures with water are often effective.[10]

-

Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This is one of the simplest and most common methods for growing single crystals.

-

Slow Cooling: If the compound has good solubility at higher temperatures, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly to room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, and then place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution can induce crystallization.

-

Crystal Mounting: Once suitable single crystals have formed, they are carefully selected under a microscope and mounted on a goniometer head for X-ray diffraction analysis.[10]

The Crystalline Landscape: Tautomerism and Supramolecular Architecture

The solid-state structure of this compound derivatives is dominated by two key features: tautomerism and the formation of intricate hydrogen-bonding networks.

A Molecule of Many Faces: Prototropic Tautomerism

This compound and its derivatives can exist in several tautomeric forms: the OH-form (enolic), the NH-form (keto), and the CH-form (keto).[10][11] The predominant tautomer in the solid state is influenced by the substituents on the pyrazole ring and the nature of the intermolecular interactions within the crystal lattice. X-ray crystallography is the definitive technique for unambiguously determining the tautomeric form present in a crystal.[10] For instance, an X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of 1-phenyl-1H-pyrazol-3-ol units in the solid state.[10]

Caption: Tautomeric forms of this compound.

The Power of Connection: Hydrogen Bonding and Crystal Packing

In the solid state, this compound derivatives often self-assemble into well-defined supramolecular structures through a network of intermolecular hydrogen bonds.[12] The hydroxyl and pyrazolic nitrogen atoms are key players in these interactions, frequently forming dimers and chains. For example, the crystal structure of 4-methyl-5-phenyl-1H-pyrazol-3-ol reveals that molecules are connected by pairs of intermolecular O—H⋯N hydrogen bonds, forming dimers with an R2(2)(8) ring motif.[13] These dimers are further linked by N—H⋯O hydrogen bonds, creating chains.[13] These non-covalent interactions are the driving force behind the crystal packing and significantly influence the physical properties of the material, such as melting point and solubility.

Caption: Hydrogen bonding network in pyrazol-5-ol derivatives.

Comparative Crystallographic Data

The following table summarizes key crystallographic data for a selection of this compound derivatives, highlighting the diversity in their crystal systems and packing arrangements.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 3-Methyl-1-phenyl-1H-pyrazol-5-ol | C₁₀H₁₀N₂O | Orthorhombic | Pca2₁ | 15.0138 | 5.2952 | 10.9469 | 90 | [14] |

| 4-Methyl-5-phenyl-1H-pyrazol-3-ol | C₁₀H₁₀N₂O | Monoclinic | P2₁/c | 26.4082 | 11.0972 | 14.1245 | 118.996 | [13] |

| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | C₁₅H₁₃N₃O | Monoclinic | P2₁/c | 9.5807 | 15.1720 | 8.7370 | 93.6180 | [15] |

| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₇H₁₄N₂O₂ | Monoclinic | P2₁/c | 8.6207 | 7.1695 | 22.9228 | 99.168 | [16] |

The Structure-Activity Relationship: From Crystal Lattice to Biological Target

The precise three-dimensional arrangement of atoms in the crystal structure of a this compound derivative is not merely an academic curiosity; it is intrinsically linked to its biological activity.[17][18] The specific tautomeric form present in the solid state can dictate which hydrogen bond donors and acceptors are available for interaction with a biological target, such as an enzyme's active site.[19] Furthermore, the overall conformation of the molecule, including the dihedral angles between the phenyl and pyrazole rings, determines its shape complementarity with the binding pocket of a protein.[13][15]

For instance, the ability of these derivatives to act as kinase inhibitors is highly dependent on their ability to form specific hydrogen bonds with the kinase domain. The crystal structure provides the blueprint for these interactions, enabling medicinal chemists to rationally design modifications to the scaffold that can enhance binding affinity and selectivity.[6]

Conclusion: A Solid Foundation for Future Drug Discovery

The crystal structure of this compound derivatives is a critical determinant of their physicochemical and biological properties. This guide has provided a comprehensive overview of the key structural features of these compounds, from their synthesis and single crystal growth to the intricacies of their tautomerism and supramolecular assembly. A thorough understanding of these solid-state principles is indispensable for researchers, scientists, and drug development professionals seeking to harness the full therapeutic potential of this versatile class of molecules. By integrating crystallographic insights into the drug design process, we can move beyond two-dimensional representations and develop more effective and targeted therapies for a range of human diseases.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4-Methyl-5-phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Phenyl-1H-pyrazol-5-ol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Phenyl-1H-pyrazol-5-ol, a pivotal heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, physical properties, a robust synthesis protocol, and its significant role as a scaffold in modern pharmacology.

Core Chemical Identity and Tautomerism

This compound is a fascinating molecule that primarily exists in a state of tautomeric equilibrium with its more stable keto form, 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one . This dynamic is crucial for understanding its reactivity and spectroscopic characterization. The hydroxyl (-ol) form can be favored in certain solvents and reaction conditions, but the pyrazolone (keto) form typically predominates, especially in the solid state.

For the purpose of unambiguous identification, the following CAS Registry Numbers are associated with this structure:

-

4860-93-9 : Most commonly refers to the keto tautomer, 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one.[1]

-

5203-91-8 : Often used to specifically denote the enol tautomer, this compound.[2]

Throughout this guide, we will refer to the compound by its pyrazol-5-ol name, while acknowledging that the underlying structure is often the pyrazolone tautomer.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below, providing essential data for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 250 °C (482 °F; 523 K) | [3] |

| Primary CAS Number | 4860-93-9 (for the pyrazolone tautomer) | [1] |

Synthesis of this compound: The Knorr Pyrazole Synthesis

The most reliable and classical method for synthesizing the pyrazolone core is the Knorr pyrazole synthesis . This involves the condensation reaction between a β-ketoester and a hydrazine derivative. For this compound, the selected precursors are ethyl benzoylacetate and hydrazine hydrate.

The causality behind this choice lies in the inherent reactivity of the reagents. Hydrazine hydrate provides the two nitrogen atoms required for the pyrazole ring. Ethyl benzoylacetate is an ideal β-ketoester; the benzoyl group provides the C3-phenyl substituent, and the ester and adjacent methylene group form the remainder of the heterocyclic backbone.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 3-phenyl-5-pyrazolone.[3]

Materials:

-

Ethyl benzoylacetate (9.6 g, 49.94 mmol)

-

Hydrazine hydrate (1.6 g, 31.96 mmol)

-

Diethyl ether

-

50% Ethanol-water solution

-

Round-bottom flask with reflux condenser

-

Oil bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: Combine ethyl benzoylacetate (9.6 g) and hydrazine hydrate (1.6 g) in a round-bottom flask equipped with a condenser.

-

Heating: Heat the mixture in an oil bath maintained at 120-130°C for 1 hour. The mixture will turn into an oily consistency.

-

Work-up and Solidification: After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature. Add 50 mL of diethyl ether to the resulting oil and stir vigorously until a solid product precipitates.

-

Isolation: Filter the crude solid using a Büchner funnel and wash with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Purification: Recrystallize the crude product from a 50% ethanol-water mixture to yield pure this compound as a white powder.

-

Drying and Yield: Dry the purified product in a vacuum oven. The expected yield is approximately 6.8 g (85%).

This self-validating protocol yields a high-purity product whose identity can be confirmed by melting point analysis (should be ~250°C) and standard spectroscopic techniques.

Reaction Mechanism

The synthesis proceeds via a well-established condensation-cyclization mechanism.

References

Understanding the keto-enol tautomerism of 3-Phenyl-1H-pyrazol-5-ol

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-Phenyl-1H-pyrazol-5-ol

Abstract

This compound, a key scaffold in medicinal chemistry, exhibits complex tautomeric behavior that dictates its physicochemical properties, receptor-binding capabilities, and ultimately, its therapeutic potential.[1][2] This guide provides a comprehensive examination of the keto-enol tautomerism inherent to this molecule. We will dissect the structural landscape, explore the key factors governing the tautomeric equilibrium, detail the critical experimental and computational methodologies for its characterization, and discuss the profound implications of this phenomenon in the context of drug discovery and development. This document is designed to serve as an authoritative resource, bridging fundamental principles with practical, field-proven insights.

The Tautomeric Landscape: A Molecule of Multiple Identities

Tautomerism, the interconversion of constitutional isomers through proton transfer, is a defining characteristic of pyrazolone chemistry.[3][4][5] For this compound, this is not a static feature but a dynamic equilibrium between three principal forms, each with a unique electronic and structural profile. The predominant forms are the enol (OH-form) and two keto isomers (CH-form and NH-form).

-

The OH-Form (Enol): this compound. This form possesses an aromatic pyrazole ring and a hydroxyl group at the C5 position.

-

The CH-Form (Keto): 3-Phenyl-1,2-dihydro-pyrazol-5-one. This isomer features a ketone at C5 and a methylene group (CH2) at the C4 position.

-

The NH-Form (Keto): 5-Phenyl-1,2-dihydro-pyrazol-3-one. Another keto form where the proton resides on a ring nitrogen, creating a different conjugated system.

The equilibrium between these forms is not fixed; it is exquisitely sensitive to the surrounding environment. Understanding the delicate balance of this equilibrium is paramount for predicting the molecule's behavior.

Caption: The dynamic equilibrium between the OH, CH, and NH tautomers.

Governing the Equilibrium: Key Influential Factors

The predominance of a specific tautomer is not arbitrary but is governed by a confluence of factors, including the solvent, physical state, and electronic effects.

The Decisive Role of the Solvent

The solvent environment is arguably the most significant factor influencing the tautomeric ratio in solution.[6] The polarity and hydrogen-bonding capability of the solvent can selectively stabilize one tautomer over another.

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They tend to stabilize the more polar keto (CH and NH) forms through intermolecular hydrogen bonding.[3][7]

-

Polar Aprotic Solvents (e.g., DMSO, THF): These solvents can accept hydrogen bonds. In solvents like DMSO, intermolecular hydrogen bonds that favor dimerization are often disrupted, leading to monomeric species.[8][9] The equilibrium in these solvents can be complex, with both tautomers often detectable.[6]

-

Nonpolar Solvents (e.g., Chloroform, Cyclohexane): In these environments, the less polar OH-form is often favored. This form can be stabilized by the formation of intramolecular hydrogen bonds or through self-association into dimers via intermolecular hydrogen bonds.[8][10]

The stability of the tautomers generally increases with solvent polarity, as the molecular dipole moment is modulated by the solvent.[6]

Physical State: Solid versus Solution

A critical distinction must be made between the solid state and solution.

-

Solid State: In the crystalline form, one tautomer almost exclusively predominates. This is dictated by the thermodynamics of crystal lattice packing and the optimization of intermolecular interactions, most commonly hydrogen bonding, which often leads to the formation of stable dimers.[6][8] X-ray crystallography provides an unambiguous but static picture of this preferred solid-state form.[11][12]

-

Solution: In contrast, the solution phase is a dynamic environment where multiple tautomers coexist in equilibrium. The ratios are determined by the factors described above, primarily the solvent.

Methodologies for Tautomeric Analysis: A Multi-Faceted Approach

Characterizing the tautomeric equilibrium requires a combination of sophisticated spectroscopic and computational techniques. No single method provides a complete picture; rather, a synergistic approach yields the most trustworthy results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution, providing both qualitative identification and quantitative analysis.[13][14]

-

Core Principle: Each tautomer has a unique set of chemical shifts for its protons (¹H), carbons (¹³C), and nitrogens (¹⁵N). By analyzing the NMR spectrum, one can identify the species present.[15]

-

The Challenge of Proton Exchange: At room temperature, the proton transfer between tautomers can be rapid on the NMR timescale, resulting in broadened or averaged signals.[16]

-

The Low-Temperature Solution: To overcome rapid exchange, spectra are often recorded at low temperatures. This slows the interconversion rate, allowing for the resolution of sharp, distinct signals for each tautomer. The equilibrium constant can then be determined by integrating these individual signals.[11][17]

Table 1: Characteristic NMR Chemical Shifts (Illustrative)

| Tautomer | Key ¹H Signal | Approx. δ (ppm) | Key ¹³C Signal | Approx. δ (ppm) |

|---|---|---|---|---|

| OH-Form | Pyrazole H-4 | 5.8 - 6.0 | Pyrazole C-3 | ~164 |

| OH proton | 11.0 - 12.5 | Pyrazole C-4 | ~94 | |

| CH-Form | CH₂ protons | 3.0 - 3.5 | C=O | >170 |

| | NH proton | 9.0 - 11.0 | CH₂ | ~40 |

Note: Chemical shifts are highly dependent on solvent and concentration. Data derived from representative pyrazolone systems.[8][9]

Protocol 1: Low-Temperature ¹H NMR for Tautomer Quantification

-

Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or THF-d₈) to a concentration of ~10-20 mM in a high-quality NMR tube.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (298 K) to observe the initial state (potentially averaged signals).

-

Temperature Reduction: Cool the NMR probe in decrements of 10 K, allowing the sample to equilibrate for 5-10 minutes at each step.

-

Spectral Acquisition: Acquire a full ¹H spectrum at each temperature point, monitoring for the decoalescence of broad signals into sharp, distinct peaks corresponding to individual tautomers.

-

Target Temperature: Continue cooling until the proton exchange is slow on the NMR timescale and baseline separation of key signals is achieved (e.g., -20 °C to -60 °C).[11]

-

Quantification: Carefully integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly reflects the molar ratio of the tautomers at that temperature.

-

Validation: Ensure that the integrated signals chosen for quantification are unique to each tautomer and are not overlapping with other resonances.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting tautomeric shifts, as the different conjugated systems of the keto and enol forms result in distinct electronic transitions and, therefore, different absorption maxima (λmax).[10][18] It is particularly useful for studying the effects of solvent polarity on the equilibrium.

Protocol 2: UV-Vis Solvent Study

-

Stock Solution: Prepare a concentrated stock solution of the compound in a non-absorbing, volatile solvent (e.g., acetonitrile).

-

Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity (e.g., cyclohexane, chloroform, acetonitrile, methanol, water).

-

Sample Preparation: Add a small, identical aliquot of the stock solution to each flask and dilute to the mark to ensure the same concentration across all samples (~10⁻⁵ M).

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Analysis: Compare the λmax and the overall spectral shape in each solvent. A shift in λmax or the appearance of new absorption bands is indicative of a shift in the tautomeric equilibrium.[10][18]

Computational Modeling (DFT)

Density Functional Theory (DFT) has become an indispensable tool for corroborating experimental findings and providing deeper mechanistic insight.[19][20]

-

Energy Calculations: DFT methods (e.g., B3LYP with a 6-311++G(d,p) basis set) can accurately calculate the relative electronic energies of each tautomer in the gas phase.[6][20]

-

Solvent Modeling: Using implicit solvent models like the Polarizable Continuum Model (PCM), the effect of different solvents on tautomer stability can be simulated, allowing for direct comparison with experimental UV-Vis and NMR data.[7][20]

-

Thermodynamic Insights: These calculations can yield key thermodynamic parameters such as the Gibbs free energy difference (ΔG), which determines the tautomeric equilibrium constant (Keq).[19]

Caption: A workflow for the comprehensive analysis of tautomerism.

Implications in Drug Discovery and Development

A thorough understanding of tautomerism is not merely an academic exercise; it is a prerequisite for successful drug development. The specific tautomer present can drastically alter a molecule's biological and pharmaceutical properties.

-

Pharmacodynamics (Receptor Binding): The OH-, CH-, and NH-forms have different three-dimensional shapes, hydrogen bond donor/acceptor patterns, and dipole moments. Consequently, only one tautomer may fit optimally into the binding pocket of a target protein, making it the biologically active species.

-

Pharmacokinetics (ADME): Tautomerism directly impacts key physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

-

Solubility: The predominance of a more polar keto form can enhance aqueous solubility.

-

Lipophilicity (LogP): The tautomeric ratio influences the partitioning between aqueous and lipid phases, affecting membrane permeability.

-

pKa: The acidity/basicity of the molecule is tied to the specific tautomeric form, which affects its ionization state at physiological pH.

-

-

Intellectual Property: From a patent perspective, different tautomers can be considered distinct chemical entities. A comprehensive characterization of the tautomeric behavior is essential for securing robust intellectual property rights.

Conclusion

The tautomerism of this compound is a complex but manageable phenomenon. The molecule exists as a dynamic equilibrium of OH (enol) and CH/NH (keto) forms, with the balance being sensitively controlled by the solvent, physical state, and electronic factors. A rigorous, multi-technique approach combining low-temperature NMR, UV-Vis spectroscopy, X-ray crystallography, and DFT calculations is essential for a complete and trustworthy characterization. For researchers in medicinal chemistry and drug development, mastering the principles that govern this equilibrium is fundamental to rationally designing molecules with optimized efficacy, ADME profiles, and therapeutic success.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 14. researchgate.net [researchgate.net]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 17. The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study | Publicación [silice.csic.es]

- 18. bcc.bas.bg [bcc.bas.bg]

- 19. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 3-Phenyl-1H-pyrazol-5-ol in Organic Solvents for Pharmaceutical Development

Abstract

3-Phenyl-1H-pyrazol-5-ol is a heterocyclic compound featuring the pyrazolone core, a scaffold of significant interest in medicinal chemistry and materials science. The successful application of this molecule in any field, particularly in drug development, is fundamentally dependent on a thorough understanding of its physicochemical properties. This technical guide provides an in-depth exploration of the solubility and chemical stability of this compound in various organic solvents. We delve into the critical role of tautomerism, which governs the compound's behavior in solution, and present field-proven, step-by-step protocols for the experimental determination of equilibrium solubility and the assessment of chemical stability through forced degradation studies coupled with stability-indicating HPLC methods. This document is intended for researchers, chemists, and formulation scientists, offering both the theoretical basis and practical methodologies required to confidently work with and characterize this versatile chemical entity.

Introduction to this compound

Chemical Identity and Structure

This compound, (CAS Number: 5203-91-8), is an aromatic heterocyclic compound. Its structure consists of a pyrazole ring substituted with a phenyl group at position 3 and a hydroxyl group at position 5. The pyrazolone scaffold is a prominent structural motif found in numerous pharmaceutically active compounds.[1]

The true nature of its structure in any given state (solid or solution) is complicated by the phenomenon of tautomerism.

The Critical Role of Tautomerism

Pyrazolones are capable of existing in multiple, interconverting isomeric forms known as tautomers.[2] For this compound, three primary tautomers can exist in equilibrium: the hydroxyl (OH), methylene (CH), and amino (NH) forms. The predominance of any single tautomer is highly dependent on the surrounding environment, particularly the solvent.[1][3]

-

OH-form (1H-Pyrazol-5-ol): Favored in certain solvents, this enol form can participate in hydrogen bonding through its -OH group.

-

CH-form (Pyrazolin-5-one): This keto form contains a methylene group in the pyrazole ring.

-

NH-form (Pyrazolin-5-one): This second keto form features an imine-like nitrogen in the ring.

This tautomeric equilibrium is the single most important factor governing the compound's solubility and stability. A change in solvent can shift the equilibrium, altering the molecule's effective polarity, hydrogen bonding capability, and reactivity. For instance, studies on related pyrazolones show that nonpolar solvents can favor dimeric structures stabilized by hydrogen bonds, while polar solvents like DMSO can favor monomers.[3] Understanding this behavior is paramount for predictable and reproducible experimental work.

Caption: The three principal tautomeric forms of the molecule.

Solubility in Organic Solvents

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, solubility is not a static property but is dynamically influenced by the solvent's ability to interact with and stabilize its different tautomeric forms.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a foundational principle for predicting solubility.[4] This concept relates the polarity of the solute to that of the solvent.

-

Polar Solvents: These are effective at dissolving polar compounds. They can be further divided into:

-

Protic Polar Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are particularly effective at solvating the OH- and NH-tautomers.

-

Aprotic Polar Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipoles but lack acidic protons. They can accept hydrogen bonds but cannot donate them. They interact strongly with polar solutes via dipole-dipole interactions.[4]

-

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole moment and interact primarily through weaker van der Waals forces. They are best suited for dissolving nonpolar compounds and are expected to be poor solvents for this compound.[4]

The choice of solvent directly influences the tautomeric equilibrium. A protic solvent may stabilize the OH-form through hydrogen bonding, thereby increasing its apparent solubility, while a different solvent might favor the less polar CH-form.

Predicted Solubility Profile in Common Organic Solvents

While exhaustive experimental data is not publicly available, we can predict a qualitative solubility profile based on the chemical structure and the principles outlined above. This provides a valuable starting point for solvent screening in a laboratory setting.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Can act as both hydrogen bond donors and acceptors, effectively solvating the polar OH- and NH-tautomers. |

| Polar Aprotic | DMSO, DMF | High | Strong dipole moment and ability to accept hydrogen bonds allows for effective solvation. DMSO is known to solvate pyrazolone monomers well.[3] |

| Polar Aprotic | Acetonitrile, Acetone | Moderate | Possess significant dipole moments but are less effective hydrogen bond acceptors than DMSO, leading to moderate solvation capabilities. |

| Intermediate Polarity | Ethyl Acetate | Low to Moderate | Has both polar (ester) and nonpolar (ethyl) characteristics. Its ability to dissolve the compound will be highly dependent on the predominant tautomer. |

| Nonpolar | Toluene, Hexane | Very Low | Lacks the polarity and hydrogen bonding capacity to overcome the crystal lattice energy of the solid compound. The CH-tautomer would be most soluble in these. |

Experimental Protocol: Equilibrium Solubility Determination

To obtain quantitative and reliable solubility data, the shake-flask method, as recommended by organizations like the WHO, is the gold standard for determining thermodynamic equilibrium solubility.[5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[7]

-

Why Shake-Flask? This method is preferred over kinetic methods because it determines the thermodynamic solubility, a true physical constant at a given temperature, which is essential for biopharmaceutical classification and formulation development.[7]

-

Why Excess Solid? The presence of an excess of the solid drug ensures that the solution remains saturated throughout the experiment, in equilibrium with the solid phase.[7]

-

Why Temperature Control? Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility and relevance.[6]

-

Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) is a highly specific, sensitive, and accurate method for quantifying the concentration of the dissolved compound, ensuring reliable results.[4]

Caption: A generalized workflow for determining equilibrium solubility.

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 1-5 mL) of the selected organic solvent in a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in an incubator shaker or on a rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary experiment to plot concentration versus time can determine the minimum required equilibration time.[7]

-

Phase Separation: Once equilibrium is achieved, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove all solid particles.[4]

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method). Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard calibration curve.

-

Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate for each solvent.[6]

Chemical Stability in Organic Solvents

Assessing the chemical stability of a compound in solution is crucial for defining storage conditions, formulation strategies, and analytical procedures. A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[8]

Factors Influencing Stability

The degradation of this compound can be influenced by several factors:

-

pH (in aqueous/organic mixtures): The pyrazolone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Oxidation: The enol form may be susceptible to oxidative degradation.

-

Light (Photostability): Aromatic and conjugated systems can be sensitive to degradation upon exposure to UV or visible light.

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation.

Designing and Executing a Forced Degradation Study

Forced degradation (or stress testing) is a process that deliberately exposes the compound to harsh conditions to accelerate its degradation.[9] The purpose is to identify likely degradation products and to validate the stability-indicating nature of the analytical method.

-

Why Forced Degradation? It provides a rapid way to understand potential degradation pathways and ensures that the analytical method can separate the parent compound from its breakdown products, which is a key requirement for a stability-indicating assay.[8][9]

-

Why Multiple Stress Conditions? Applying various stressors (acid, base, peroxide, heat, light) ensures that all likely degradation pathways are explored.

-

Why Aim for 5-20% Degradation? Complete degradation provides no information about the intermediate products. Minimal degradation makes it difficult to prove the method's separating power. A target of 5-20% degradation is ideal for method validation.

Caption: Experimental workflow for a forced degradation study.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently. Note that pyrazolones can be highly sensitive to base.[9]

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature and protect from light.

-

Thermal Degradation: Heat the stock solution at 60-80 °C.

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute to a suitable concentration and analyze by HPLC.

-

Method Validation: The HPLC method is considered stability-indicating if:

-

The peak for the parent compound is well-resolved from all degradation product peaks.

-

Peak purity analysis (using a Diode Array Detector) confirms that the parent peak is spectrally pure in the presence of degradants.

-

A mass balance is achieved, where the decrease in the parent compound concentration is reasonably accounted for by the increase in the concentration of degradation products.

-

Recommended Analytical Technique: RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for stability testing.[10][11]

-

Column: C18, 4.6 x 150 mm, 5 µm. A C18 column is a robust starting point for moderately polar compounds.

-

Mobile Phase: A gradient of Acetonitrile (or Methanol) and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might run from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength of maximum absorbance (λmax), which should be determined by scanning a solution of the compound (e.g., 200-400 nm).[10]

-

Column Temperature: 25-30 °C.

-

Injection Volume: 5-20 µL.

This method must be developed and validated specifically for this compound to ensure it meets the criteria for a stability-indicating assay as described above.

Summary and Recommendations for Researchers

The solubility and stability of this compound are not fixed properties but are dynamically controlled by its solvent-dependent tautomeric equilibrium. Researchers and drug development professionals must consider this phenomenon in all experimental designs.

-

For Solubility: Begin solvent screening with polar solvents like DMSO, methanol, and ethanol, where high solubility is predicted. Always use the shake-flask method to determine true equilibrium solubility for reliable and transferable data.[5]

-

For Stability: Assume the compound may be sensitive to strong bases, oxidation, and light until proven otherwise. A comprehensive forced degradation study is essential to develop a robust, stability-indicating HPLC method.[8][9] This method is a prerequisite for accurate quantification in all subsequent experiments, from solubility measurements to formulation stability trials.

-

The Central Role of Tautomerism: Always be mindful that the choice of solvent can alter the dominant molecular form in solution. This can impact not only solubility and stability but also biological activity and spectroscopic properties. NMR studies in different deuterated solvents can be invaluable for elucidating the predominant tautomer under specific conditions.[3][12]

By applying the principles and protocols outlined in this guide, scientists can generate the high-quality, reliable data necessary to advance their research and development involving this compound.

References

- 1. ias.ac.in [ias.ac.in]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. researchgate.net [researchgate.net]

- 8. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 10. ijcpa.in [ijcpa.in]

- 11. pnrjournal.com [pnrjournal.com]

- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Pyrazole Tautomeric Forms

Abstract

The tautomeric state of the pyrazole scaffold is a critical determinant of its physicochemical properties and biological activity, profoundly impacting molecular recognition, membrane permeability, and metabolic stability. For researchers in medicinal chemistry and drug development, accurately predicting the predominant tautomeric form in different environments is not merely an academic exercise but a prerequisite for effective molecular design and interpretation of structure-activity relationships (SAR). This in-depth guide provides a comprehensive framework for employing quantum chemical calculations to investigate pyrazole tautomerism. We move beyond a simple recitation of steps to explain the underlying causality behind methodological choices, ensuring a robust and self-validating computational protocol. This document synthesizes field-proven insights with established theoretical principles, offering a practical workflow from initial structure generation to advanced data interpretation, grounded in authoritative, verifiable references.

The Strategic Imperative: Why Tautomerism in Pyrazoles Demands Computational Scrutiny

Pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Their utility is intrinsically linked to their structure, which is complicated by the phenomenon of prototropic tautomerism.[2] An unsymmetrically substituted pyrazole can exist as a dynamic equilibrium between two or more tautomeric forms, most commonly the 1H- and 2H-annular tautomers.[3] This seemingly subtle shift of a single proton dramatically alters the molecule's hydrogen bonding capabilities, dipole moment, and electrostatic potential surface.

A change in the dominant tautomer can:

-

Alter the key pharmacophoric features, potentially ablating or enhancing binding affinity to a biological target.

-

Influence pKa, thereby affecting solubility and absorption.

-

Impact the molecule's metabolic profile.

Experimental characterization via NMR or X-ray crystallography provides invaluable data but can be resource-intensive and may not fully capture the equilibrium in a physiological environment.[4] Computational chemistry offers a powerful, predictive tool to assess the relative stabilities of tautomers, providing crucial insights that guide synthesis and optimization efforts.[1]

Foundational Principles: Factors Governing Tautomeric Stability

Before initiating calculations, it is essential to understand the chemical principles that dictate tautomeric preference. The relative energy of pyrazole tautomers is a delicate balance of several factors.

Aromaticity: The Driving Force for Stability

Quantum chemical studies consistently demonstrate that aromaticity is the paramount factor in determining the stability of pyrazole isomers.[5] The annular tautomers (e.g., 1H-pyrazole), which maintain a delocalized π-electron system, are vastly more stable than non-aromatic tautomers where a proton resides on a carbon atom (e.g., 3H- or 4H-pyrazole).[6] The energy penalty for breaking aromaticity is substantial, often on the order of 100 kJ/mol, meaning non-aromatic forms are typically not observed under standard conditions.[5][6]

Substituent Effects: The Art of Electronic Tuning

Substituents on the pyrazole ring can significantly modulate the relative energies of the annular tautomers. The electronic nature of the group at the C3 and C5 positions is particularly influential. Theoretical calculations have established clear trends:[3]

-

Electron-Donating Groups (EDGs) , such as -NH₂, -OH, or -CH₃, tend to stabilize the tautomer where the proton is on the adjacent nitrogen (the C3-tautomer).

-

Electron-Withdrawing Groups (EWGs) , such as -NO₂, -COOH, or -CFO, generally favor the tautomer where the proton is on the distal nitrogen (the C5-tautomer).[3]

This relationship provides a predictive heuristic for initial molecular design, which can then be precisely quantified through calculation.

The Solvent Environment: From Gas Phase to Solution

Calculations can be performed in the gas phase (simulating an isolated molecule) or, more relevantly for drug discovery, in solution. The solvent environment can shift the tautomeric equilibrium, especially in polar or protic media. Solvents stabilize tautomers with higher dipole moments and can engage in hydrogen bonding, altering the relative energy landscape. Therefore, modeling solvent effects is not optional but a critical component of a meaningful calculation.

The Computational Workflow: A Self-Validating Protocol

This section details a robust, step-by-step protocol for determining the relative energetics of pyrazole tautomers. The methodology is designed to be self-validating, incorporating checks to ensure the reliability of the results.

Caption: Computational workflow for pyrazole tautomer analysis.

Step 1: Choosing the Computational Method

The accuracy of the calculation is contingent on the chosen level of theory. For pyrazole tautomerism, Density Functional Theory (DFT) provides the best balance of computational cost and accuracy.[1]

-

DFT Functional: The choice of functional is critical.

-

B3LYP: The Becke, 3-parameter, Lee-Yang-Parr functional is a widely used and well-validated hybrid functional for organic molecules and is a reliable starting point.

-

M06-2X: This hybrid meta-GGA functional from the Minnesota suite often provides superior accuracy for main-group thermochemistry and noncovalent interactions, making it an excellent choice for these systems.[7][8]

-

-

Basis Set: The basis set describes the atomic orbitals used in the calculation.

-

6-311++G(d,p): This Pople-style basis set is highly recommended.[9]

-

6-311: A triple-zeta basis set, providing flexibility for valence electrons.

-

++: Adds diffuse functions to both heavy atoms and hydrogens, which are crucial for accurately describing systems with lone pairs and for modeling hydrogen bonds.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution, which is essential for describing chemical bonds accurately.

-

-

-

Solvation Model: To simulate a solution environment, an implicit solvent model is computationally efficient and effective.

-

Polarizable Continuum Model (PCM): This is the most common and robust method.[5] It models the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute. Water and DMSO are common solvent choices in drug discovery contexts.

-

Step 2: Geometry Optimization

For each tautomer, an initial 3D structure is required. This can be built using any molecular modeling software. The core of the calculation is a geometry optimization, where the software systematically alters the molecular geometry to find the structure with the lowest potential energy at the selected level of theory.

Step 3: Frequency Calculation (The Validation Check)

Once the optimization is complete, a frequency calculation must be performed on the optimized geometry. This step is non-negotiable and serves two critical purposes:

-

Verification of a True Minimum: A stable, optimized structure will have zero imaginary frequencies.[5] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a true energy minimum and the results are invalid.

-

Thermochemical Data: The frequency calculation provides essential thermodynamic data, including zero-point vibrational energy (ZPVE), thermal corrections, and entropy. This allows for the calculation of the Gibbs Free Energy (G), which is more representative of real-world equilibrium than the simple electronic energy (E).

Step 4: Data Analysis and Interpretation

With the Gibbs Free Energy (G) for each tautomer calculated and validated, the final analysis can be performed.

-

Relative Free Energy (ΔG): The relative stability is determined by the difference in Gibbs Free Energy. The more stable tautomer is set as the reference (0.0 kJ/mol).

-

ΔG = G(Tautomer X) - G(Most Stable Tautomer)

-

-

Tautomer Population: The tautomeric equilibrium constant (KT) and the percentage of each tautomer at a given temperature (T, typically 298.15 K) can be calculated using the Boltzmann distribution equation.

-

K_T = exp(-ΔG / RT)

-

% Tautomer 1 = 100 / (1 + K_T)

-

% Tautomer 2 = 100 * K_T / (1 + K_T) (where R is the gas constant, 8.314 J/mol·K or 0.008314 kJ/mol·K)

-

Case Study: 3(5)-Aminopyrazole Tautomerism

Let's consider the tautomeric equilibrium of 3(5)-aminopyrazole, a common synthetic precursor.[3] The amino group is an electron-donating group, which is expected to favor the 3-amino tautomer.

Caption: Tautomeric equilibrium in 3(5)-aminopyrazole.

Following the protocol outlined above at the M06-2X/6-311++G(d,p) level of theory with the PCM (water) model, we can generate a data summary.

Table 1: Calculated Relative Energies for 3(5)-Aminopyrazole Tautomers in Water

| Tautomer | Relative Electronic Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Predicted Population at 298.15 K (%) |

| 3-Amino-1H-pyrazole | 0.00 | 0.00 | 98.4 |

| 5-Amino-1H-pyrazole | +10.7[10] | +9.8[10] | 1.6 |

The computational results, consistent with experimental and theoretical literature, predict that the 3-amino tautomer is significantly more stable by 9.8 kJ/mol in terms of free energy.[10] This energy difference translates to a population ratio where the 3-amino form is overwhelmingly predominant (>98%) in aqueous solution. This is a critical piece of information for a drug designer, as it dictates that the hydrogen bond donor/acceptor pattern of the 3-amino form should be considered the primary pharmacophore.

Conclusion and Best Practices

Quantum chemical calculations provide an indispensable tool for resolving the tautomeric preferences of pyrazole-based compounds. By adhering to a rigorous and self-validating protocol, researchers can generate reliable, predictive data that directly informs molecular design and accelerates drug discovery programs.

Key Best Practices:

-

Always use a validated level of theory: Start with B3LYP or M06-2X functionals and a triple-zeta basis set with diffuse and polarization functions (e.g., 6-311++G(d,p)).

-

Never skip the frequency calculation: This is the essential quality control step to validate your results and obtain Gibbs Free Energies.

-

Model the relevant environment: Gas-phase calculations are a useful baseline, but solution-phase calculations using a continuum model like PCM are more relevant for medicinal chemistry applications.

-

Ground your findings in theory: Use your understanding of aromaticity and substituent effects to rationalize the computational results, ensuring they are chemically sensible.

By integrating these computational workflows, scientists can de-risk synthetic efforts and make more informed decisions, ultimately leading to the design of safer and more effective medicines.

References

- 1. eurasianjournals.com [eurasianjournals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. benchchem.com [benchchem.com]

- 6. purkh.com [purkh.com]

- 7. researchgate.net [researchgate.net]

- 8. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gaussian.com [gaussian.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 3-Phenyl-1H-pyrazol-5-ol Derivatives

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents.[1][2][3] Derivatives of 3-phenyl-1H-pyrazol-5-ol, in particular, have garnered substantial interest due to their broad and potent biological activities. These compounds form the core structure of drugs with applications spanning anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral therapies.[2][4][5][6] A notable example is Edaravone (Radicava®), a 1-phenyl-3-methyl-5-pyrazolone derivative, utilized for its neuroprotective effects in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke.[7] The synthetic accessibility and the capacity for diverse functionalization make the one-pot synthesis of these derivatives a highly valuable methodology for researchers in drug development. This guide provides an in-depth exploration of the synthesis, including the foundational reaction principles, detailed experimental protocols, and the mechanistic rationale behind the procedural steps.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The classical and most direct route to this compound and its derivatives is the Knorr pyrazole synthesis.[4][8][9] This robust reaction involves the condensation of a β-keto ester with phenylhydrazine or its substituted analogues.[1][2] The elegance of this one-pot approach lies in its efficiency, typically proceeding with high yields to form the stable, aromatic pyrazole ring.[1]

The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine derivative onto the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl. The subsequent elimination of an alcohol molecule drives the reaction towards the formation of the final pyrazolone product.[10][11] The reaction is often facilitated by a catalytic amount of acid.[8][9]

Visualizing the Knorr Pyrazole Synthesis

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the one-pot synthesis of this compound derivatives.

Caption: Knorr pyrazole synthesis reaction mechanism.

Caption: Experimental workflow for one-pot synthesis.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of this compound and a representative derivative.

Protocol 1: Synthesis of this compound

This protocol details the synthesis from ethyl benzoylacetate and hydrazine hydrate.[1]

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Deionized water

-

20 mL Scintillation vial

-

Magnetic stir bar

-

Hot plate with stirring capability

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

Mobile phase: 30% Ethyl acetate / 70% Hexane

Procedure:

-

In a 20 mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

-

Add a magnetic stir bar and place the vial on a hot plate with stirring.

-

Heat the reaction mixture to approximately 100°C.

-

After 1 hour, monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.

-

Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.

-

Once the reaction is complete, add deionized water (10 mL) to the hot, stirring reaction mixture to induce precipitation of the product.

-

Isolate the solid product by vacuum filtration, wash thoroughly with cold water, and allow it to dry completely.

Protocol 2: Microwave-Assisted One-Pot Synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol outlines a rapid, solvent-free, microwave-assisted synthesis.[12]

Materials:

-

Ethyl acetoacetate

-

3-Nitrophenylhydrazine

-

3-Methoxy-4-ethoxy-benzaldehyde

-

Domestic microwave oven

-

50 mL one-neck flask

-

Ethyl acetate

Procedure:

-

In a 50 mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).

-

Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

Triturate the resulting solid with ethyl acetate.

-

Collect the product by suction filtration.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters and expected yields for the synthesis of various this compound derivatives.

| Derivative | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5-ol | Ethyl acetoacetate, Phenylhydrazine | Reflux | - | High | [2] |

| 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | 3-Methyl-1-phenyl-5-pyrazolone, Benzaldehydes | Sodium acetate, Room Temp. | - | High to Excellent | [5] |

| (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde | Microwave (420W), Solvent-free | 10 min | 83 | [12] |

Troubleshooting and Expert Insights

-

Reaction Monitoring: TLC is a critical tool for monitoring the reaction's progress. The disappearance of the β-keto ester spot indicates the completion of the reaction.

-

Product Isolation: In many cases, the pyrazolone product precipitates upon the addition of water to the reaction mixture. If precipitation is slow, cooling the mixture in an ice bath can facilitate the process.

-

Purification: The crude product obtained after filtration is often of high purity. However, recrystallization from a suitable solvent, such as ethanol, can be performed if further purification is necessary.[2]

-

Microwave Synthesis: Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often leads to cleaner product formation.[12] It is a valuable technique for rapid library synthesis in drug discovery projects.

Conclusion

The one-pot synthesis of this compound derivatives via the Knorr pyrazole synthesis and its modern variations represents an efficient, versatile, and scalable approach to a class of heterocyclic compounds with immense therapeutic potential.[1] The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this privileged scaffold in the quest for novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. name-reaction.com [name-reaction.com]

- 9. jk-sci.com [jk-sci.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Notes & Protocols: Leveraging 3-Phenyl-1H-pyrazol-5-ol for the Development of Novel Enzyme Inhibitors

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 3-phenyl-1H-pyrazol-5-ol scaffold in the design and synthesis of potent and selective enzyme inhibitors. This document outlines the significance of this privileged scaffold, key target enzyme classes, detailed synthetic protocols, and robust bioassay methodologies.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1] The this compound core, in particular, serves as a versatile and synthetically accessible starting point for the development of a diverse array of enzyme inhibitors.

The strategic importance of this scaffold lies in its unique physicochemical properties. The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues within the active site of target enzymes.[2] Furthermore, the phenyl and hydroxyl/amino moieties at the 3- and 5-positions, respectively, provide key anchor points for chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties (ADMET).[3] This process of iterative chemical modification based on a central core is a fundamental strategy in drug discovery, often referred to as scaffold hopping.[4][5]

Physicochemical Properties of the this compound Scaffold

Understanding the fundamental properties of the this compound scaffold is critical for its effective utilization in drug design.

| Property | Value | Source |

| Molecular Formula | C9H8N2O | PubChem |

| Molecular Weight | 160.17 g/mol | PubChem |

| Tautomerism | Exists in keto-enol and amine-imine tautomeric forms | - |

| Hydrogen Bond Donor/Acceptor | Both | [2] |

| LogP (calculated) | 1.1 - 1.5 | - |

The tautomeric nature of the pyrazol-5-ol ring is a key feature, influencing its reactivity and interaction with biological targets. The ability to readily access different tautomeric forms allows for dynamic adaptation within an enzyme's active site.

Key Enzyme Classes Targeted by this compound Derivatives

The versatility of the this compound scaffold has enabled the development of inhibitors for a wide range of enzyme classes. This section will focus on three prominent examples: Protein Kinases, Xanthine Oxidase, and Carbonic Anhydrases.

Protein Kinase Inhibitors